![molecular formula C12H12N2 B083149 N-benzylpyridin-4-amine CAS No. 13556-71-3](/img/structure/B83149.png)
N-benzylpyridin-4-amine
Overview
Description
N-benzylpyridin-4-amine is a compound with the molecular formula C12H12N2 and a molecular weight of 184.24 g/mol . It is also known by other names such as 4-Benzylaminopyridine and benzyl-pyridin-4-yl-amine .
Synthesis Analysis
A series of N-benzylidenepyridin-4-amines were synthesized by refluxing 4-aminopyridine with various substituted aromatic aldehydes in toluene . The structures of the synthesized compounds were confirmed on the basis of IR, 1H NMR, 13C NMR, and mass spectroscopy data .Molecular Structure Analysis
The molecular structure of N-benzylpyridin-4-amine consists of a benzyl group attached to the nitrogen atom of a pyridine ring . The InChI code for this compound is 1S/C12H12N2/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12/h1-9H,10H2,(H,13,14) and the InChI key is LCUREJHJUJCKQS-UHFFFAOYSA-N .Scientific Research Applications
Bioactive Ligands and Chemosensors
N-benzylpyridin-4-amine is a pyridine derivative that can undergo Schiff base condensation reaction with appropriate substrates under optimum conditions, resulting in Schiff bases . These Schiff bases are of great interest in medicinal chemistry as they can exhibit physiological effects similar to pyridoxal-amino acid systems, which are considered to be very important in numerous metabolic reactions . They possess a range of bioactivities including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity, etc., and are considered as a versatile pharmacophore group .
Ion Recognition
Several pyridine-based Schiff bases show very strong binding abilities towards various cations and anions with unique photophysical properties . These can be used in ion recognition and are extensively used in the development of chemosensors for qualitative and quantitative detection of selective or specific ions in various kinds of environmental and biological media .
Organic Synthesis
Schiff bases, which can be derived from N-benzylpyridin-4-amine, have a wide range of applications in various fields of science, ranging from synthesis to catalysis, analysis, and medicine to modern technologies . For example, they are widely used in organic synthesis, especially as the precursor of heterocyclic compounds and as catalysts in many catalytic reactions .
Drug Designing and Development
N-benzylpyridin-4-amine, being a pyridine derivative, is widely used in drug designing and development in pharmaceuticals . Pyridine acts as a versatile solvent and gives different types of reactions including nucleophilic substitution, electrophilic substitution, N-protonation easily . It also possesses some unique optical properties .
Precursor to Agrochemicals
N-benzylpyridin-4-amine is also used as a precursor to agrochemicals . This is due to its ability to undergo various types of chemical reactions and its unique properties.
Chemical-based Industries
Apart from its applications in pharmaceuticals and agrochemicals, N-benzylpyridin-4-amine is also used in various chemical-based industries . This is due to its versatile nature and the ability to undergo various types of chemical reactions.
properties
IUPAC Name |
N-benzylpyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12/h1-9H,10H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUREJHJUJCKQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354559 | |
Record name | N-benzylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13556-71-3 | |
Record name | N-benzylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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